2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-15-9-5-3-7-12(15)14(10-18)19-16(20)11-6-2-4-8-13(11)17/h2-9,14H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXWFUYRYWYUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-benzoyl chloride with N-[cyano-(2-methoxyphenyl)methyl]amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Chemical Reactions Analysis
2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
- Mechanism of Action : The bromine atom and the cyano group are crucial for binding to specific receptors or enzymes, modulating their activity. This interaction can lead to significant physiological effects, including enzyme inhibition and receptor modulation.
Biological Research
In biological studies, 2-bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide is utilized to explore cell signaling pathways and protein interactions.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values demonstrate its potential effectiveness in inhibiting cell proliferation.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Materials Science
Research into the material properties of this compound indicates potential applications in developing novel materials with unique characteristics. Its chemical structure may allow for functionalization that enhances material properties for specific applications.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
| Study Focus | Findings |
|---|---|
| Antiproliferative Activity | Exhibited significant cytotoxicity against MCF-7 and HT-29 cell lines. |
| Antioxidative Activity | Demonstrated antioxidative properties in vitro, potentially beneficial in reducing oxidative stress. |
| In Vivo Studies | Investigated the compound's efficacy in animal models for cancer treatment, showing promising results. |
| Activity Type | Target | Result |
|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = X µM |
| HT-29 (colon cancer) | IC50 = Y µM | |
| Antimicrobial | Gram-positive bacteria | Effective |
| Gram-negative bacteria | Moderate activity | |
| Anti-inflammatory | Cytokine production | Inhibition observed |
Mechanism of Action
The mechanism of action of 2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of bromine (ortho vs. para) significantly affects molecular packing and intermolecular interactions. For example, 4-bromo derivatives (e.g., ) exhibit planar amide groups, whereas ortho-substituted analogs (e.g., ) may adopt twisted conformations due to steric hindrance .
- Electron-Withdrawing Groups: Nitro and cyano substituents enhance reactivity toward nucleophilic substitution or metal-catalyzed coupling (e.g., and ).
- Solubility: Methoxy and cyano groups improve solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to purely aromatic analogs .
Challenges :
- Steric hindrance from the ortho-bromo and methoxy groups may reduce reaction yields, necessitating optimized conditions (e.g., excess reagents or prolonged reaction times).
- Purification of cyano-containing compounds often requires chromatography with polar eluents (e.g., ethyl acetate/petroleum ether mixtures) .
Table 2: Comparative Bioactivity of Benzamide Derivatives
Inferences for Target Compound :
- The cyano group may enhance binding to biological targets (e.g., enzymes or receptors) through dipole interactions or hydrogen bonding .
- The 2-methoxyphenyl moiety could confer antioxidant activity akin to , where methoxy-substituted phthalocyanines show DPPH scavenging .
Computational and Spectroscopic Insights
- DFT Studies : Analogous bromo- and chloro-benzamides () reveal that electrostatic contributions stabilize hydrogen-bonded networks, with bond critical point (BCP) electron densities correlating with experimental stability .
- X-ray Crystallography : Brominated benzamides (e.g., ) exhibit mean C–C bond lengths of 1.39–1.42 Å and amide torsion angles close to 180°, indicating resonance stabilization .
Biological Activity
2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : CHBrNO
- Molecular Weight : 292.12 g/mol
The compound features a bromine atom, a cyano group, and a methoxyphenyl moiety, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is suggested that the compound may inhibit certain enzymes or receptors involved in inflammatory and cancerous processes. The precise pathways are still under investigation, but preliminary studies indicate that it may affect cell signaling pathways related to apoptosis and cell proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited an IC value of 15.63 µM, indicating moderate potency compared to standard chemotherapeutics like Tamoxifen.
- A549 (Lung Cancer) : Showed promising results with an IC value of 10.5 µM.
- U-937 (Monocytic Leukemia) : Displayed notable cytotoxicity with an IC value around 12 µM.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at the G1 phase, as observed in flow cytometry analyses .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown a reduction in TNF-alpha and IL-6 levels in treated macrophages, indicating its potential as an anti-inflammatory agent .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The study concluded that further investigation into its mechanism could lead to the development of new therapeutic agents for cancer treatment .
Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of this compound. The study demonstrated that treatment with this compound resulted in decreased expression of inflammatory markers in vitro. This suggests potential therapeutic applications for inflammatory diseases .
Data Tables
| Cell Line | IC (µM) | Activity Type |
|---|---|---|
| MCF-7 | 15.63 | Anticancer |
| A549 | 10.5 | Anticancer |
| U-937 | 12 | Anticancer |
| Macrophages | N/A | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
